molecular formula C21H17BrO4 B1502256 2,4-Bis(benzyloxy)-5-bromobenzoic acid

2,4-Bis(benzyloxy)-5-bromobenzoic acid

Cat. No.: B1502256
M. Wt: 413.3 g/mol
InChI Key: FIKOMQHPRWFQIM-UHFFFAOYSA-N
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Description

2,4-Bis(benzyloxy)-5-bromobenzoic acid is a halogenated aromatic compound featuring two benzyloxy groups at the 2- and 4-positions, a bromine atom at the 5-position, and a carboxylic acid group at the 1-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, liquid crystal polymers, and advanced materials. The benzyloxy groups act as protective moieties for hydroxyl groups during synthetic processes, while the bromine atom enhances electronic effects and reactivity in cross-coupling reactions .

Properties

Molecular Formula

C21H17BrO4

Molecular Weight

413.3 g/mol

IUPAC Name

5-bromo-2,4-bis(phenylmethoxy)benzoic acid

InChI

InChI=1S/C21H17BrO4/c22-18-11-17(21(23)24)19(25-13-15-7-3-1-4-8-15)12-20(18)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,23,24)

InChI Key

FIKOMQHPRWFQIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)O)Br)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

2,4-Bis(benzyloxy)-5-fluorobenzoic acid (CAS 1684387-79-8)
  • Molecular Formula : C₂₁H₁₆BrFO₄
  • Key Differences : Substitution of bromine with fluorine.
  • However, reduced steric bulk compared to bromine may alter interaction with hydrophobic pockets in enzymes or receptors .
5-[2,4-Bis(benzyloxy)-5-chlorophenyl]-isoxazole-3-carboxylic acid
  • Molecular Formula : C₂₄H₁₉ClN₂O₅
  • Key Differences : Bromine replaced with chlorine; isoxazole ring fused to the aromatic core.
  • Impact: Chlorine’s lower electronegativity compared to bromine reduces electronic effects but improves metabolic stability.
3-(Benzyloxy)-5-bromo-4-ethoxybenzoic acid (CAS 723245-42-9)
  • Molecular Formula : C₁₆H₁₅BrO₄
  • Key Differences : Ethoxy group replaces one benzyloxy group at the 4-position.
  • Impact : Reduced steric hindrance from the smaller ethoxy group may improve solubility in polar solvents. The altered substitution pattern could influence regioselectivity in further functionalization .

Functional Group Variants

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid (CAS 70523-24-9)
  • Molecular Formula : C₁₈H₁₇BN₂O₄
  • Key Differences : Benzene core replaced with pyrimidine; carboxylic acid replaced with boronic acid.
  • Impact : The boronic acid enables Suzuki-Miyaura cross-coupling reactions, making it valuable in drug delivery systems (e.g., glucose-responsive insulin carriers). Pyrimidine’s nitrogen atoms enhance hydrogen-bonding capacity, useful in biochemical assays .
5-(Benzyloxy)-2-methylbenzoic Acid (CAS 1034026-17-9)
  • Molecular Formula : C₁₅H₁₄O₃
  • Key Differences : Methyl group replaces bromine; single benzyloxy group.
  • Impact : The methyl group increases lipophilicity, improving membrane permeability. The absence of bromine reduces electronic effects, limiting utility in electrophilic substitution reactions .

Structural Derivatives with Additional Halogens

5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid (CAS 938241-69-1)
  • Molecular Formula : C₁₄H₁₀Br₂O₃
  • Key Differences : Additional bromine on the benzyl group.
  • Impact : Increased molecular weight (386.03 g/mol) and lipophilicity (XLogP3 = 4.3) enhance bioavailability but may reduce aqueous solubility. The dual bromine atoms make it a candidate for heavy-atom derivatization in crystallography .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Functional Group Notable Properties/Applications
2,4-Bis(benzyloxy)-5-bromobenzoic acid - C₂₁H₁₇BrO₅ 2,4-benzyloxy, 5-Br Carboxylic acid Pharmaceutical intermediate, polymers
2,4-Bis(benzyloxy)-5-fluorobenzoic acid 1684387-79-8 C₂₁H₁₆FO₅ 2,4-benzyloxy, 5-F Carboxylic acid Liquid crystal materials
5-[2,4-Bis(benzyloxy)-5-Cl-phenyl]isoxazole-3-carboxylic acid - C₂₄H₁₉ClN₂O₅ 2,4-benzyloxy, 5-Cl, isoxazole Carboxylic acid Hsp90 inhibitors
2,4-Bis(benzyloxy)pyrimidine-5-boronic acid 70523-24-9 C₁₈H₁₇BN₂O₄ 2,4-benzyloxy, pyrimidine Boronic acid Drug delivery, biochemical assays
5-Bromo-2-[(4-Br-benzyl)oxy]benzoic acid 938241-69-1 C₁₄H₁₀Br₂O₃ 4-Br-benzyloxy, 5-Br Carboxylic acid Crystallography, heavy-atom derivatives

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